

# 4,6-Dichloronicotinaldehyde: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4,6-Dichloronicotinaldehyde

Cat. No.: B1321850

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4,6-Dichloronicotinaldehyde** is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant biological activities. Its unique structural features, including a reactive aldehyde group and two chlorine atoms on the pyridine ring, make it a versatile precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the chemical and physical properties of **4,6-Dichloronicotinaldehyde**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its application in the development of kinase inhibitors, with a focus on the Doublecortin-like kinase 1 (DCLK1) signaling pathway.

## Core Data Presentation

### Chemical and Physical Properties

A summary of the key chemical and physical properties of **4,6-Dichloronicotinaldehyde** is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1060811-62-2	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO	[1]
Molecular Weight	176.00 g/mol	[1]
Appearance	Solid	[4]
Melting Point	68-73 °C	AKSci J97115
Boiling Point	268.2±35.0 °C (Predicted)	[5]
Density	1.488±0.06 g/cm <sup>3</sup> (Predicted)	[5]
Solubility	Soluble in chloroform and tetrahydrofuran (THF).	[4]
SMILES	<chem>O=Cc1cncc(Cl)c1Cl</chem>	[2]
InChI Key	AKYJFAHYRMPRDS-UHFFFAOYSA-N	[6]
Synonyms	4,6-Dichloro-3-pyridinecarbaldehyde, 4,6-Dichloro-3-pyridinecarboxaldehyde, 4,6-Dichloropyridine-3-carbaldehyde	[1]

## Experimental Protocols

### Synthesis of 4,6-Dichloronicotinaldehyde

A common method for the synthesis of **4,6-Dichloronicotinaldehyde** involves the oxidation of (4,6-dichloropyridin-3-yl)methanol.[4]

Materials:

- (4,6-dichloropyridin-3-yl)methanol

- Manganese dioxide ( $\text{MnO}_2$ )
- Trichloromethane (Chloroform)
- Diatomaceous earth (Celite)

Procedure:

- Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in trichloromethane (100 mL).[\[4\]](#)
- Add manganese dioxide (24 g, 280 mmol) to the solution.[\[4\]](#)
- Stir the reaction mixture at 75 °C for 12 hours.[\[4\]](#)
- Upon completion of the reaction, cool the mixture to room temperature.[\[4\]](#)
- Filter the mixture through a pad of diatomaceous earth.[\[4\]](#)
- Concentrate the filtrate under reduced pressure to yield **4,6-Dichloronicotinaldehyde**.[\[4\]](#) A typical yield for this reaction is around 90%.[\[4\]](#)

## Representative Reaction: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a plausible condensation reaction of **4,6-Dichloronicotinaldehyde** with a hydrazine to form a pyrazolo[3,4-b]pyridine core, a common scaffold in kinase inhibitors.

Materials:

- **4,6-Dichloronicotinaldehyde**
- Hydrazine hydrate or a substituted hydrazine
- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

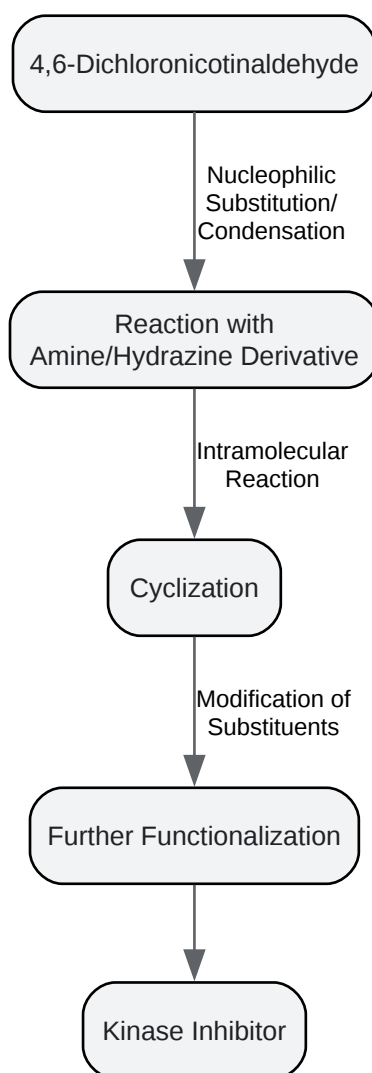
- In a round-bottom flask, dissolve **4,6-Dichloronicotinaldehyde** (10 mmol) in ethanol (50 mL).
- To this solution, add hydrazine hydrate (10 mmol) dropwise with stirring.
- Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

## Application in Drug Development: Targeting the DCLK1 Signaling Pathway

**4,6-Dichloronicotinaldehyde** is a valuable starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. One such kinase of interest is Doublecortin-like kinase 1 (DCLK1), which has been identified as a cancer stem cell marker and is involved in promoting tumor growth and metastasis in various cancers such as pancreatic, colon, and head and neck squamous cell carcinoma.<sup>[1][3]</sup>

DCLK1 is known to regulate several key signaling pathways, including the NOTCH, Wnt/ $\beta$ -catenin, and NF- $\kappa$ B pathways.<sup>[4][7]</sup> Inhibition of DCLK1 has been shown to downregulate the components of the NOTCH signaling pathway, leading to reduced cancer cell proliferation and invasion.<sup>[1][3]</sup>

The general workflow for the synthesis of a kinase inhibitor using **4,6-Dichloronicotinaldehyde** as a starting material is depicted below.

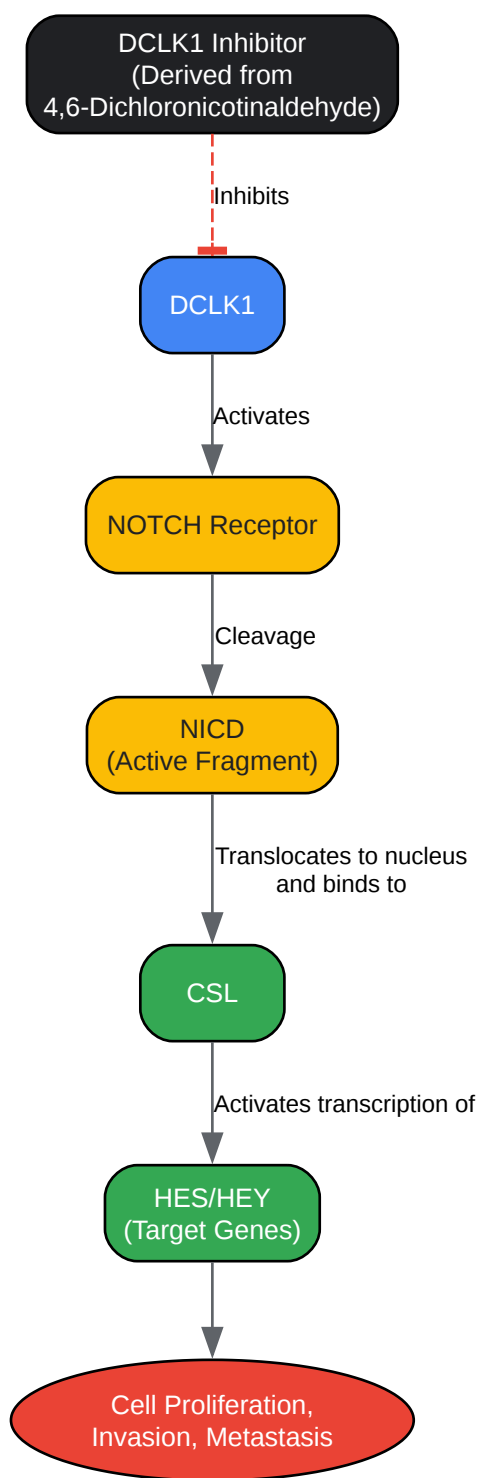


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Caption: General synthetic workflow for kinase inhibitors.

A key reaction in the synthesis of many kinase inhibitors from **4,6-Dichloronicotinaldehyde** is the formation of a fused heterocyclic system, such as a pyrido[2,3-d]pyrimidine or a pyrazolo[3,4-b]pyridine. This is typically achieved through a condensation reaction with a suitable binucleophile, followed by cyclization. The resulting scaffold can then be further modified to optimize its binding affinity and selectivity for the target kinase.

The DCLK1 signaling pathway, a target for inhibitors derived from such scaffolds, is illustrated below.



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Caption: Simplified DCLK1-NOTCH signaling pathway.

In this pathway, DCLK1 positively regulates the NOTCH signaling cascade.[1] Activation of the NOTCH receptor leads to its cleavage and the release of the NOTCH intracellular domain

(NICD). NICD then translocates to the nucleus, where it interacts with the transcription factor CSL to activate the expression of target genes such as HES and HEY.[1] These target genes, in turn, promote cellular processes that contribute to cancer progression, including proliferation, invasion, and metastasis.[1] DCLK1 inhibitors, which can be synthesized from precursors like **4,6-Dichloronicotinaldehyde**, block the activity of DCLK1, thereby inhibiting the downstream NOTCH signaling and mitigating its pro-tumorigenic effects.[1][3]

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- To cite this document: BenchChem. [4,6-Dichloronicotinaldehyde: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321850#4-6-dichloronicotinaldehyde-cas-number-and-properties]

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